3-Bromo-2,6-dimethylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
Pyridine (C₅H₅N), an aromatic heterocyclic compound, and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. rsc.orgenpress-publisher.comrsc.org The pyridine ring is a "privileged scaffold," meaning it is a structural motif that appears in a wide range of biologically active compounds. rsc.orgresearchgate.net Its presence is noted in over 7,000 existing drug molecules of medicinal importance. rsc.org This prevalence stems from the pyridine unit's ability to improve the solubility and bioavailability of less soluble compounds due to its polar and ionizable nature. enpress-publisher.com Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. nih.gov Pyridine derivatives have demonstrated a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer activities. researchgate.netnih.gov The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a versatile platform for the synthesis of new chemical entities with diverse pharmacological profiles. enpress-publisher.com
Role of Halogenation in Pyridine Functionalization
The introduction of a halogen atom, such as bromine, onto the pyridine ring is a critical strategy for its functionalization. nsf.govnih.gov Halogenated pyridines are valuable intermediates in organic synthesis because the carbon-halogen bond serves as a versatile handle for a variety of subsequent chemical transformations. nsf.govchemrxiv.org These transformations often involve cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful methods for forming new carbon-carbon bonds. beilstein-journals.orgbeilstein-journals.org
The position of the halogen atom on the pyridine ring is crucial and dictates the regioselectivity of subsequent reactions. Halogenation at the 3-position, in particular, has been a long-standing challenge in synthetic chemistry. nsf.govchemrxiv.orgchemrxiv.org Traditional electrophilic aromatic substitution reactions on pyridine are often difficult and require harsh conditions due to the electron-deficient nature of the pyridine ring. nsf.govnih.gov However, recent advancements have led to the development of milder and more selective methods for 3-halogenation, including innovative ring-opening and ring-closing strategies involving Zincke imine intermediates. nsf.govnih.govchemrxiv.orgthieme-connect.com These methods have expanded the accessibility and utility of 3-halopyridines, including 3-Bromo-2,6-dimethylpyridine, for the synthesis of complex molecules. chemrxiv.org
Historical Context of this compound Research Trajectories
Research into pyridine and its derivatives has a long history, with the initial isolation of pyridine from picoline in 1846. rsc.org The synthesis of 2,6-dimethylpyridine (B142122) (2,6-lutidine), the parent compound of this compound, has been known for over a century, with early methods involving its isolation from coal tar or synthesis from ethyl acetoacetate. orgsyn.org
The direct bromination of 2,6-dimethylpyridine to produce this compound has been a subject of study, with methods evolving to improve yield and selectivity. For instance, a common synthetic route involves the reaction of 2,6-dimethylpyridine with bromine in the presence of a Lewis acid like aluminum chloride. chemicalbook.com
More recently, research has focused on the application of this compound in modern synthetic methodologies. A notable area of investigation is its use in palladium-catalyzed cross-coupling reactions. For example, studies have explored the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with various arylboronic acids, providing insights into the stepwise substitution at the different bromine positions. beilstein-journals.orgnih.gov These studies are crucial for understanding the reactivity of brominated pyridines and for designing synthetic routes to complex, multi-substituted pyridine derivatives. The ongoing development of more efficient and selective methods for the synthesis and functionalization of this compound continues to expand its role as a valuable building block in organic synthesis. hsppharma.comhsp-pharma.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 3430-31-7 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₇H₈BrN | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 186.05 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Clear liquid | hsppharma.com |
| Density | 1.431 g/mL at 25 °C | sigmaaldrich.comchemdad.com |
| Boiling Point | 56-58 °C at 2 mmHg | chemdad.com |
| Refractive Index | n20/D 1.552 | sigmaaldrich.com |
| Flash Point | 86.7 °C (188.1 °F) | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVGHCSNXCAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345365 | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-31-7 | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromo 2,6 Dimethylpyridine and Its Precursors
Direct Bromination Approaches of 2,6-Dimethylpyridine (B142122)
The direct introduction of a bromine atom onto the 2,6-dimethylpyridine (also known as 2,6-lutidine) ring is a straightforward approach. However, the pyridine (B92270) ring is electron-deficient and generally resistant to electrophilic substitution. The two methyl groups provide some activation, but the nitrogen atom's electron-withdrawing nature deactivates the ring, making regiocontrol a significant challenge.
Achieving regioselectivity in the bromination of 2,6-dimethylpyridine is crucial to ensure the bromine atom is introduced at the desired 3-position. The electronic properties of the pyridine ring direct electrophiles away from the C2, C4, and C6 positions, leaving C3 and C5 as the most likely sites for substitution.
One effective strategy involves conducting the bromination in fuming sulfuric acid. This medium allows for the formation of bromo derivatives substituted on the pyridine nucleus in excellent yields, often as the sole reaction products. researchgate.net This method overcomes the inherent deactivation of the pyridine ring towards electrophilic attack.
Another advanced strategy to control regioselectivity involves the temporary modification of the pyridine ring itself. By converting the pyridine to a pyridine N-oxide, the electronic characteristics of the ring are altered. This N-oxide can then be activated to direct halogenation to specific positions. For instance, a mild method for the regioselective C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) as an activator and a bromide source. nih.gov While applied to fused systems, the principle of using N-oxides to control reactivity is a key regioselective strategy in pyridine chemistry. nih.govtcichemicals.com
The choice of brominating agent and reaction conditions is paramount for a successful synthesis. Common reagents for the direct bromination of 2,6-dimethylpyridine include liquid bromine or N-bromosuccinimide (NBS). pipzine-chem.com The reaction is typically carried out in appropriate solvents such as dichloromethane or carbon tetrachloride. pipzine-chem.com In some cases, the addition of an initiator like benzoyl peroxide under heat or light can promote the reaction via a free radical substitution mechanism. pipzine-chem.com The use of fuming sulfuric acid at moderate temperatures represents a key optimization for achieving high yields of the nucleus-brominated product. researchgate.net
| Brominating Agent | Solvent/Medium | Key Conditions | Mechanism Type | Reference |
|---|---|---|---|---|
| Liquid Bromine (Br₂) | Fuming Sulfuric Acid | Moderate temperatures | Electrophilic Aromatic Substitution | researchgate.net |
| N-bromosuccinimide (NBS) | Dichloromethane or Carbon Tetrachloride | Requires initiator (e.g., benzoyl peroxide), heat, or light | Free Radical Substitution | pipzine-chem.com |
| Tetrabutylammonium bromide | Not specified | Requires pyridine N-oxide intermediate and an activator (e.g., tosic anhydride) | Nucleophilic Attack on Activated Intermediate | nih.govtcichemicals.com |
Multi-Step Synthetic Routes
This strategy involves starting with a pyridine ring that already contains functional groups that can direct or be converted into the desired bromine substituent. For example, an amino group can be introduced onto the pyridine ring, which can then be converted to a bromo group via a Sandmeyer-type reaction.
A representative synthesis demonstrating this principle is the preparation of 2,3-diaminopyridine from 2-aminopyridine. The process involves bromination to form 2-amino-5-bromopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org Subsequent reduction of the nitro group yields the diamino product. This sequence illustrates how existing functional groups are used to direct incoming substituents and how intermediates are built up in a controlled, stepwise manner. A similar strategy could be envisioned where a precursor like 3-amino-2,6-dimethylpyridine is synthesized and then converted to 3-bromo-2,6-dimethylpyridine.
The primary precursor for direct bromination is 2,6-dimethylpyridine (2,6-lutidine). The synthesis of this precursor is well-established through several methods.
The Hantzsch pyridine synthesis is a classical laboratory method for creating the pyridine ring structure. nih.govwikipedia.org A typical laboratory procedure involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source. wikipedia.orgorgsyn.org This reaction forms a 1,4-dihydropyridine intermediate, which is subsequently oxidized, saponified, and decarboxylated to yield 2,6-dimethylpyridine. orgsyn.org
Industrially, 2,6-dimethylpyridine is often produced by the reaction of formaldehyde, acetone, and ammonia. wikipedia.org
| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Ethyl acetoacetate, Formaldehyde, Ammonia | A multi-step laboratory method involving condensation to a dihydropyridine intermediate, followed by oxidation and decarboxylation. | wikipedia.orgorgsyn.org |
| Industrial Production | Formaldehyde, Acetone, Ammonia | A direct condensation reaction used for large-scale manufacturing of 2,6-dimethylpyridine. | wikipedia.org |
Advanced Synthetic Protocols
Advanced synthetic protocols often focus on achieving higher selectivity and milder reaction conditions. The use of pyridine N-oxides, as mentioned previously, is a prime example of an advanced protocol to control the regiochemical outcome of reactions. nih.govtcichemicals.com By forming the N-oxide of 2,6-dimethylpyridine, the electron density of the ring is shifted, making the C2 and C4 positions more susceptible to nucleophilic attack and altering the outcome of electrophilic substitution. A subsequent reaction with an activating agent like p-toluenesulfonic anhydride (Ts₂O) and a bromide source such as tetrabutylammonium bromide (TBAB) can then achieve halogenation under mild conditions, providing access to isomers that are difficult to obtain through direct bromination of the parent pyridine. nih.gov
Halogen-Metal Exchange in Pyridine Systems
Halogen-metal exchange is a robust and widely utilized method for the formation of organometallic reagents, which can then be trapped with various electrophiles. This reaction is particularly effective for converting aryl and heteroaryl halides into their corresponding organolithium or Grignard reagents. The exchange rate is typically dependent on the halogen, following the trend I > Br > Cl, making bromopyridines excellent substrates for this transformation.
The process involves the treatment of a brominated pyridine with an organometallic reagent, most commonly an alkyllithium such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures to prevent side reactions. The equilibrium of the exchange favors the formation of the more stable organolithium species.
In the context of synthesizing derivatives of 2,6-dimethylpyridine (also known as 2,6-lutidine), a plausible synthetic route involves the bromine-lithium exchange on a pre-existing bromolutidine. For instance, the lithiation of 4-bromo-2,6-lutidine has been demonstrated to proceed efficiently. Treatment with n-BuLi in diethyl ether at temperatures around -60°C leads to the formation of the corresponding 4-lithio-2,6-dimethylpyridine intermediate. This species can then be intercepted by an electrophile. While this example occurs at the 4-position, the same principle applies to other isomers. A synthetic strategy for 3-functionalized 2,6-dimethylpyridines could commence with 3,5-dibromo-2,6-dimethylpyridine, where a selective halogen-metal exchange at one of the bromine atoms could be achieved, followed by quenching to install a desired substituent or protonolysis to yield this compound.
The reaction conditions are critical for a successful halogen-metal exchange. Low temperatures (typically -78°C to -60°C) are essential to suppress side reactions, such as nucleophilic addition of the alkyllithium reagent to the pyridine ring or the formation of aryne intermediates. The choice of solvent also plays a significant role, with ethereal solvents like tetrahydrofuran (THF) and diethyl ether being common.
Below is a table summarizing typical conditions for halogen-lithium exchange on bromopyridine systems.
| Substrate | Reagent | Solvent | Temperature (°C) | Intermediate | Potential Product (after E+ quench) |
| 4-Bromo-2,6-lutidine | n-Butyllithium | Diethyl Ether | -60 | 2,6-Dimethyl-4-lithiopyridine | 4-Substituted-2,6-dimethylpyridine |
| 3-Bromopyridine | n-Butyllithium | Toluene/THF | -40 to -20 | 3-Lithiopyridine | 3-Substituted Pyridine |
| 2-Bromo-4-methoxypyridine | n-Butyllithium | THF | -78 | 4-Methoxy-2-lithiopyridine | 2-Substituted-4-methoxypyridine |
Directed Ortho-Metalation (DoM) Strategies for Brominated Pyridines
Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a "directing metalation group" (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho-position. baranlab.org This approach provides access to organometallic intermediates that are often impossible to obtain through other means. wikipedia.org
For pyridine systems, common DMGs include methoxy (B1213986) groups, amides, carbamates, and halogens. However, applying DoM to synthesize this compound directly from 2,6-dimethylpyridine is challenging. The parent molecule lacks a potent DMG, and the methyl groups themselves are not effective directing groups for ring metalation. Instead, they can be susceptible to side-chain deprotonation (benzylic metalation).
To overcome this, specialized lithium amide bases or alkyllithium/aminoalkoxide aggregates have been developed. For example, the use of BuLi/LiDMAE (lithium dimethylaminoethoxide) has been shown to favor ring-selective lithiation over side-chain metalation in picoline and lutidine derivatives. researchgate.net This suggests a potential pathway where 2,6-dimethylpyridine could be directly metalated at the 3-position, followed by quenching with a bromine source like 1,2-dibromotetrachloroethane or hexabromoethane.
A more common DoM strategy involves using a brominated pyridine where the bromine atom itself, in conjunction with the pyridine nitrogen, can influence the site of metalation. For instance, the lithiation of 3-bromopyridine with lithium diisopropylamide (LDA) has been shown to lead to regioselective deprotonation at the 4-position. znaturforsch.com This demonstrates the ability to perform a C-H activation on a bromopyridine scaffold.
In the case of a molecule like 2-bromo-6-methylpyridine, the bromine atom and the pyridine nitrogen could potentially direct metalation to the 3-position. Subsequent functionalization would then yield a 2-bromo-3-substituted-6-methylpyridine. While not a direct route to the target compound, these strategies highlight the synthetic possibilities that DoM offers for preparing highly substituted pyridines.
The table below outlines various DoM reactions on substituted pyridine rings, illustrating the influence of different directing groups and reagents.
| Substrate | Directing Group(s) | Base | Solvent | Temperature (°C) | Position of Lithiation |
| 4-Picoline | Pyridine Nitrogen | n-BuLi/LiDMAE | Hexane | 0 | 2 |
| 3-Bromopyridine | Bromine, Pyridine N | LDA | THF | -95 | 4 |
| 4-Methoxypyridine | Methoxy, Pyridine N | BuLi-LiDMAE | Hexanes | -20 | 2 |
| 2,6-Dichloropyridine | Chlorine, Pyridine N | TMPMgCl·LiCl | THF | -15 | 4 |
These methodologies, halogen-metal exchange and directed ortho-metalation, represent powerful and regioselective approaches for the synthesis and functionalization of pyridine derivatives. While direct examples for the synthesis of this compound may require specific adaptation, the principles established from closely related systems provide a clear and scientifically sound framework for its preparation.
Reactivity and Transformational Chemistry of 3 Bromo 2,6 Dimethylpyridine
Carbon-Carbon Bond Forming Reactions
The presence of a bromine atom at the 3-position of the 2,6-dimethylpyridine (B142122) ring provides a reactive handle for a variety of carbon-carbon bond-forming reactions. These transformations are crucial for the construction of more elaborate molecular frameworks, particularly those containing biaryl or heterobiaryl motifs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For 3-Bromo-2,6-dimethylpyridine, these reactions facilitate the introduction of diverse aryl and other organic fragments at the C3-position.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for the formation of C-C bonds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the surveyed literature, valuable insights can be drawn from studies on the closely related compound, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383). beilstein-journals.orgrsc.org Research on this tribrominated analog highlights key aspects of regioselectivity and the potential for atropisomerism. beilstein-journals.orgresearchgate.netnih.gov
In reactions involving polyhalogenated pyridines, the site of the cross-coupling is influenced by both electronic and steric factors. For instance, in 2,6-dihalogenated pyridines, coupling often occurs preferentially at the position with the most favorable electronic properties or the least steric hindrance. researchgate.net In the case of 3,4,5-tribromo-2,6-dimethylpyridine, sequential coupling reactions have been observed, allowing for the controlled introduction of different aryl groups. beilstein-journals.org
A significant outcome of coupling sterically demanding ortho-substituted arylboronic acids with the hindered 2,6-dimethylpyridine core is the formation of atropisomers. beilstein-journals.orgresearchgate.net Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The steric clash between the methyl groups at the 2- and 6-positions of the pyridine (B92270) ring and the substituents on the newly introduced aryl group can create a high barrier to rotation, leading to the existence of stable, separable rotational isomers. beilstein-journals.org
Studies on 3,4,5-tribromo-2,6-dimethylpyridine have shown that the reaction with ortho-substituted phenylboronic acids can lead to a mixture of mono-, di-, and tri-arylated products, many of which are atropisomeric. beilstein-journals.orgresearchgate.net The distribution of these products can provide insights into the relative reactivity of the different bromine-substituted positions.
Table 1: Illustrative Suzuki-Miyaura Coupling of a Polybrominated 2,6-Dimethylpyridine Derivative
| Entry | Reactant | Coupling Partner | Product(s) | Key Observation |
| 1 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Mono-, di-, and tri-arylated atropisomeric products | Demonstrates sequential coupling and formation of stable atropisomers. beilstein-journals.org |
The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of substrates. chem-station.com Organozinc compounds are typically more reactive than their organoboron or organotin counterparts, often leading to milder reaction conditions and shorter reaction times.
While specific examples of Negishi coupling involving this compound are not prominent in the reviewed literature, the general applicability of this reaction to halopyridines is well-established. rsc.org For instance, the Negishi coupling has been successfully employed in the synthesis of pyridine-containing amino acids and other complex heteroaromatic structures. rsc.org The choice of catalyst and ligand is crucial for achieving high yields, particularly with sterically hindered or electronically deactivated substrates. Palladium catalysts are generally favored for their higher yields and broader functional group tolerance. wikipedia.org
Table 2: General Conditions for Negishi Coupling of Halopyridines
| Catalyst | Ligand | Solvent | Temperature | Typical Substrates |
| Pd₂(dba)₃ | P(2-furyl)₃ | THF | Room Temp. to Reflux | Iodo- and Bromopyridines |
| Ni(acac)₂ | PPh₃ | THF | Room Temp. to Reflux | Bromo- and Chloropyridines |
The Ullmann reaction is a classic method for the synthesis of symmetrical and unsymmetrical biaryls through the copper-mediated coupling of aryl halides. Modern variations of this reaction often employ palladium or nickel catalysts and can proceed under milder conditions. While direct applications of the Ullmann coupling to this compound are not extensively documented, the reaction is a viable strategy for the formation of biaryl and heterobiaryl compounds from bromo-substituted aromatic and heteroaromatic precursors.
A general approach to heterobiaryl synthesis involves the cross-Ullmann coupling of a heteroaryl halide with a different heteroaryl halide or triflate, often utilizing a multi-metallic catalytic system. nih.gov This method has been shown to be effective for a broad array of 5- and 6-membered heteroaryl bromides. nih.gov
Controlling the stereochemical outcome of cross-coupling reactions is a significant challenge, particularly in the synthesis of molecules with chiral centers or axes. In the context of this compound, the primary stereochemical consideration is the formation of atropisomers when coupled with ortho-substituted aryl partners.
The atroposelective synthesis of biaryls via Suzuki-Miyaura coupling has been a subject of intense research. nih.gov The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the formation of the atropisomeric products. The choice of ligand and reaction conditions can significantly influence the degree of stereocontrol. While specific studies on the atroposelective coupling of this compound are scarce, the principles established for other sterically hindered biaryl syntheses would be applicable.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds, bypassing the need for pre-functionalized starting materials. rsc.orgslideshare.net For pyridine derivatives, C-H functionalization can be challenging due to the electron-deficient nature of the ring and the potential for catalyst inhibition by the nitrogen lone pair. researchgate.net
The regioselectivity of pyridine C-H functionalization is often directed by the electronic properties of the ring, with reactions typically occurring at the C2 or C4 positions. researchgate.net However, the presence of substituents can alter this preference. Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, is a common strategy to achieve regioselectivity that overrides the inherent electronic bias of the ring. nih.gov
For this compound, potential C-H functionalization could occur at the C4 or C5 positions. A directing group installed at a suitable position could facilitate selective functionalization at one of these sites. While specific examples of C-H functionalization of this compound are not readily found in the surveyed literature, the general strategies developed for other substituted pyridines could be adapted. nih.govpkusz.edu.cn
Transition Metal-Catalyzed C(sp²)-H Activation at Pyridine Positions
Transition metal catalysis provides a powerful tool for the regioselective functionalization of C-H bonds on aromatic and heteroaromatic rings. nih.govnih.govmdpi.comrsc.org While specific examples detailing the C(sp²)-H activation of this compound at positions other than the brominated carbon are not extensively documented in readily available literature, the principles of directed C-H activation are well-established for pyridine derivatives. Typically, a directing group is employed to guide a transition metal catalyst, such as palladium or rhodium, to a specific C-H bond, enabling its cleavage and subsequent reaction with a coupling partner. dmaiti.com This strategy allows for the construction of complex molecules from simpler precursors with high atom economy. nih.gov
Site-Selective C(sp³)-H Alkenylation of Methyl Groups
The methyl groups of this compound offer opportunities for C(sp³)-H functionalization. While direct alkenylation of these specific methyl groups is a specialized transformation, related methodologies on similar substrates provide insight into potential synthetic routes. For instance, the protonation of the pyridine nitrogen can increase the acidity of the methyl C-H bonds, facilitating their involvement in reactions like aldol-croton condensations under acidic conditions. nih.gov This suggests that under appropriate catalytic conditions, direct alkenylation could be a feasible transformation for elaborating the methyl side chains of the parent molecule.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the 3-position of the pyridine ring is a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.
Amination Reactions
The replacement of the bromine atom with nitrogen-based nucleophiles is a common and valuable transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming carbon-nitrogen bonds. wikipedia.org This reaction is highly versatile, accommodating a wide range of amine coupling partners. While a specific example for this compound is not provided in the search results, the successful amination of the related 2-bromo-6-methylpyridine with trans-1,2-diaminocyclohexane using a palladium catalyst and (±)-BINAP as a ligand demonstrates the feasibility of this approach for brominated lutidine derivatives. chemspider.com
Table 1: Representative Amination of a Brominated Lutidine Derivative
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60% |
Data derived from a study on a related brominated lutidine. chemspider.com
Etherification and Thioetherification
The synthesis of ethers and thioethers from this compound can be achieved through nucleophilic substitution with alcohols, phenols, thiols, or their corresponding salts. These reactions, often catalyzed by copper or palladium, are fundamental for constructing molecules with diverse properties. The reaction conditions, such as the choice of base, solvent, and temperature, play a crucial role in determining the efficiency of these transformations. rsc.org
Cyanation and Other Carbon-Nucleophile Additions
The introduction of a cyano group is a valuable transformation as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The reaction of aryl bromides with cyanide sources, often mediated by transition metal catalysts, is a common method for this conversion. guidechem.comchemicalbook.commdpi.comnih.gov For example, 3-bromopyridine-N-oxide can be converted to 3-bromo-2-cyanopyridine using trimethylsilyl cyanide. chemicalbook.com This highlights a potential route for the cyanation of this compound, likely proceeding through a similar nucleophilic substitution mechanism at the bromine-bearing carbon.
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful technique in organometallic chemistry for the generation of highly reactive organometallic intermediates from organic halides. wikipedia.orgnih.gov This reaction typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.eduharvard.edu The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.
For this compound, a metal-halogen exchange would generate a 2,6-dimethyl-3-pyridyllithium or a corresponding Grignard reagent. wikipedia.org This reactive intermediate could then be trapped with electrophiles like water, carbon dioxide, aldehydes, or alkyl halides to yield the corresponding functionalized 2,6-dimethylpyridine derivatives. This method offers a complementary approach to transition metal-catalyzed cross-coupling reactions for the synthesis of substituted pyridines. The use of a combination of reagents, such as i-PrMgCl and n-BuLi, can facilitate these exchanges under non-cryogenic conditions, even in the presence of acidic protons. nih.govresearchgate.net
Table 2: Common Electrophiles for Quenching Organometallic Intermediates
| Electrophile | Resulting Functional Group |
|---|---|
| H₂O | -H |
| D₂O | -D |
| CO₂ | -COOH |
| Aldehydes/Ketones | -CH(OH)R |
| Alkyl Halides | -R |
Lithium-Halogen Exchange for Organolithium Intermediates
Lithium-halogen exchange is a fundamental and widely utilized transformation in organic synthesis for the preparation of organolithium compounds from organic halides. researchgate.net In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures in an inert solvent like tetrahydrofuran (THF), facilitates the exchange of the bromine atom for a lithium atom. This reaction leads to the formation of the highly reactive intermediate, 3-lithio-2,6-dimethylpyridine.
The reaction is typically rapid and proceeds at cryogenic temperatures (e.g., -78 °C) to prevent undesired side reactions. researchgate.net The resulting organolithium reagent is a potent nucleophile and can be trapped with various electrophiles to introduce new substituents at the 3-position of the pyridine ring.
Table 1: Generation of 3-Lithio-2,6-dimethylpyridine via Lithium-Halogen Exchange
| Reagent | Solvent | Temperature | Product |
| n-Butyllithium | THF | -78 °C | 3-Lithio-2,6-dimethylpyridine |
This table is generated based on established principles of lithium-halogen exchange reactions on bromopyridines.
Magnesium-Halogen Exchange for Grignard Reagent Formation
Similar to the formation of organolithium intermediates, this compound can undergo magnesium-halogen exchange to form the corresponding Grignard reagent, 3-(2,6-dimethylpyridyl)magnesium bromide. This is typically achieved by reacting the bromo-substituted pyridine with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF). sigmaaldrich.com The formation of Grignard reagents from aryl bromides is a classic and robust method for generating carbon-based nucleophiles. sigmaaldrich.com
The resulting Grignard reagent is also a strong nucleophile, albeit generally less reactive than its organolithium counterpart. This reagent is valuable for its ability to react with a broad range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. sigmaaldrich.com The use of isopropylmagnesium chloride (iPrMgCl) has been shown to be effective for bromine-magnesium exchange in various bromopyridines. researchgate.net
Table 2: Formation of 3-(2,6-Dimethylpyridyl)magnesium bromide
| Reagent | Solvent | Product |
| Magnesium (Mg) | THF | 3-(2,6-Dimethylpyridyl)magnesium bromide |
| Isopropylmagnesium chloride (iPrMgCl) | THF | 3-(2,6-Dimethylpyridyl)magnesium chloride |
This table illustrates the expected formation of the Grignard reagent based on general procedures for bromopyridines.
Applications in Sequential Functionalization
The generation of organolithium or Grignard intermediates from this compound opens the door for sequential functionalization strategies. Once the initial metal-halogen exchange has occurred, the resulting nucleophilic species can be reacted with an electrophile to introduce a new substituent at the 3-position. This newly introduced group can then direct or influence subsequent reactions, allowing for the controlled and stepwise construction of more complex substituted pyridines.
For instance, after the formation of 3-lithio-2,6-dimethylpyridine, quenching the reaction with an electrophile such as an aldehyde would yield a secondary alcohol. This alcohol could then be further modified, for example, by oxidation to a ketone or by conversion to a leaving group for subsequent nucleophilic substitution reactions. This sequential approach is a powerful tool in organic synthesis for building molecular complexity in a controlled manner. magtech.com.cn
Redox Chemistry
The redox chemistry of this compound involves transformations that alter the oxidation state of the molecule. This can include the reduction of the carbon-bromine bond or the oxidation of the methyl groups or the pyridine ring itself.
Catalytic Hydrogenation and Debromination Studies
Catalytic hydrogenation is a common method for the reduction of various functional groups. In the context of this compound, this reaction can potentially lead to two outcomes: hydrogenation of the pyridine ring to a piperidine ring, or reductive cleavage of the carbon-bromine bond, a process known as hydrodebromination.
The selective hydrogenation of the pyridine ring in the presence of a bromo substituent is challenging. However, various palladium catalysts, such as palladium on carbon (Pd/C), are known to be effective for the hydrogenation of aromatic rings, including pyridines. researchgate.net The conditions for such reactions, including pressure, temperature, and catalyst choice, would be critical in determining the product distribution.
Hydrodebromination, the replacement of a bromine atom with a hydrogen atom, can also be achieved under catalytic hydrogenation conditions. This transformation is a valuable synthetic tool for removing a halogen that may have been used as a directing group in a previous synthetic step. Palladium-based catalysts are often employed for this purpose. google.com
Table 3: Potential Products of Catalytic Hydrogenation of this compound
| Product | Reaction Type |
| 3-Bromo-2,6-dimethylpiperidine | Ring Hydrogenation |
| 2,6-Dimethylpyridine | Hydrodebromination |
| 2,6-Dimethylpiperidine | Ring Hydrogenation and Hydrodebromination |
This table outlines the possible outcomes of catalytic hydrogenation based on known reactivity patterns.
Oxidative Transformations
The oxidation of this compound can target either the methyl groups or the pyridine ring. The oxidation of the methyl groups of 2,6-dimethylpyridine (2,6-lutidine) is a known transformation. For example, oxidation with air can lead to the formation of 2,6-diformylpyridine. wikipedia.org More vigorous oxidation, for instance with hexavalent chromium salts in an acidic environment, can convert the methyl groups to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid (dipicolinic acid). google.com
The presence of the electron-withdrawing bromine atom at the 3-position would likely influence the reactivity of the methyl groups towards oxidation. The precise conditions required to selectively oxidize the methyl groups in the presence of the bromo substituent would need to be carefully determined. It is also conceivable that under harsh oxidative conditions, the pyridine ring itself could be degraded.
Table 4: Potential Oxidation Products of this compound
| Product | Oxidizing Agent |
| 3-Bromo-2,6-diformylpyridine | Air/O₂ |
| 3-Bromo-2,6-pyridinedicarboxylic acid | Hexavalent chromium salts |
This table presents potential oxidation products based on the known oxidation of 2,6-dimethylpyridine.
Mechanistic Investigations and Elucidation of Reaction Pathways
Detailed Mechanistic Studies of Cross-Coupling Cycles
Cross-coupling reactions catalyzed by transition metals, such as palladium, are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition, Transmetalation, and Reductive Elimination
Oxidative Addition: This is typically the initial step where the palladium(0) catalyst reacts with the aryl halide, in this case, 3-Bromo-2,6-dimethylpyridine. libretexts.org The palladium inserts into the carbon-bromine bond, leading to the formation of a palladium(II) intermediate. libretexts.orgrsc.org The rate of this step is influenced by the electron density of the palladium catalyst and the nature of the halide. libretexts.org For instance, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. libretexts.org The use of bulky, electron-donating phosphine (B1218219) ligands can accelerate the oxidative addition of less reactive aryl halides by increasing the electron density at the palladium center. beilstein-journals.org Studies have shown that for some systems, the catalytically active species is a monoligated palladium complex, [L1Pd(0)], which is more reactive in the oxidative addition step. acs.org
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate reacts with an organometallic coupling partner, such as an organoboron compound in Suzuki-Miyaura coupling. libretexts.org This step involves the transfer of the organic group from the main group metal to the palladium center, regenerating the metal halide salt. libretexts.org The presence of a base is crucial in this step, particularly in Suzuki-Miyaura coupling, to facilitate the formation of the reactive boronate species. libretexts.orgrsc.org In some cases, additives like silver salts (e.g., Ag₂CO₃) can facilitate the transmetalation step, especially when dealing with electron-poor boronic acids. uzh.ch
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated to form the desired product. libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgdur.ac.uk The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the coupled organic groups. rsc.org For instance, reductive elimination is often faster from three-coordinate palladium complexes than from four-coordinate ones. acs.org
Ligand Effects on Catalytic Turnover and Selectivity
Ligands play a crucial role in modulating the reactivity and selectivity of the palladium catalyst. The choice of ligand can significantly impact the catalytic turnover and the regioselectivity of the reaction.
Catalytic Turnover: Bulky and electron-donating ligands, such as tri-tert-butylphosphine (B79228) or other alkylphosphines, are known to accelerate cross-coupling reactions. beilstein-journals.orgacs.org These ligands promote the formation of coordinatively unsaturated and highly reactive monoligated palladium(0) species, which are often the true catalysts in the reaction. acs.org The use of 2,6-dialkylpyridine ligands has been shown to be effective in the olefination of electron-deficient arenes. acs.org In some cross-electrophile coupling reactions, monodentate pyridine (B92270) ligands have been found to be more effective than bidentate ligands for certain substrate combinations. acs.org
Selectivity: Ligands are instrumental in controlling the regioselectivity of cross-coupling reactions involving polyhalogenated substrates. For example, in the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), the use of ortho-methoxyphenylboronic acid led to a specific substitution pattern, suggesting a chelation effect involving the methoxy (B1213986) group and the palladium center in the transition state. beilstein-journals.org This type of ligand-substrate interaction can direct the reaction to a specific site. The steric hindrance imposed by ligands can also influence selectivity. rsc.org
Role of Additives and Solvents
Additives and solvents are critical components of cross-coupling reactions that can profoundly influence the reaction mechanism and outcome.
Additives: Bases are essential additives in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they facilitate the transmetalation step. libretexts.org Additives like silver salts (e.g., Ag₂O, Ag₂CO₃) have been shown to accelerate transmetalation, particularly with challenging substrates like electron-poor boronic acids. uzh.ch In some cases, halide additives can accelerate Sₙ2-type oxidative additions by coordinating to the metal center and increasing its electron-donating ability. libretexts.org Acetic anhydride (B1165640) has been used as an additive to increase yields in some Fujiwara-type reactions, possibly by regenerating the active catalyst. acs.org
Solvents: The polarity of the solvent can have a significant effect on the reaction mechanism. For example, the use of a polar solvent like THF can favor a polarized transition state during oxidative addition. acs.org In some systems, the choice of solvent can even reverse the selectivity of the reaction. For instance, in the cross-coupling of a disubstituted aryl with chloride and triflate groups, a non-polar solvent favored addition to the C-Cl bond, while a polar solvent favored addition to the C-OTf bond. ethz.ch This has been attributed to the formation of different active catalytic species in different solvent environments. ethz.ch
Kinetics and Thermodynamics of Reactivity
Kinetic and thermodynamic studies are essential for a quantitative understanding of the reaction pathways, identifying rate-limiting steps, and determining the energetic feasibility of a reaction.
Reaction Rate Determination and Rate-Limiting Steps
Reaction Rate: Kinetic studies often involve monitoring the concentration of reactants and products over time. For many palladium-catalyzed cross-coupling reactions, the reaction is first order in both the palladium catalyst and the aryl halide. rsc.org However, the observed kinetics can be complex and depend on the specific reaction conditions. For example, in some Ni-catalyzed reactions, the reaction can be inhibited by added ligands, suggesting a pre-equilibrium involving ligand displacement before the oxidative addition step. rsc.org
Rate-Limiting Step: The rate-limiting step can vary depending on the specific substrates, catalyst, and reaction conditions. In many Suzuki-Miyaura couplings, transmetalation is considered the rate-limiting step. However, in some cases, oxidative addition or reductive elimination can be rate-limiting. For example, in the reaction of a Ni(0) complex with aryl halides, the oxidative addition was found to be the irreversible and rate-determining step. rsc.org In some electrooxidative C-H arylations, the turnover-limiting step was determined to be the transmetalation between two organopalladium complexes. acs.orggoettingen-research-online.de
Enthalpic and Entropic Contributions to Reaction Freeness
The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).
Enthalpy of Activation (ΔH‡): This represents the energy barrier that must be overcome for a reaction to occur. For the oxidative addition of aryl halides to a Ni(0) center, the enthalpy of activation was determined to be 16.5 kcal/mol. acs.org In another study involving the oxidative addition of an alkyl halide to a Cu(I) complex, the activation enthalpy was found to be in the range of 13.0 to 17.7 kcal/mol, depending on the specific complex. nih.gov
Entropy of Activation (ΔS‡): This reflects the change in disorder of the system in the transition state. A negative entropy of activation is often indicative of an associative or bimolecular rate-limiting step, where two species come together in the transition state. For example, a negative ΔS‡ of -18 cal K⁻¹ mol⁻¹ was observed for the oxidative addition of an aryl halide to a Ni(0) center, consistent with a bimolecular transition state. acs.orgrsc.org Similarly, in the reaction of an alkyl halide with Cu(I) complexes, the activation entropy was found to be around -12 to -13 e.u. nih.gov
Table of Activation Parameters for Oxidative Addition
| Reactants | Catalyst System | ΔH‡ (kcal/mol) | ΔS‡ (cal K⁻¹ mol⁻¹) | Reference |
| 4-bromotoluene + Ni(0) complex | THF | 16.5 | -18 | acs.org |
| Alkyl bromide + ionic Cu(I) complex | - | 17.7 | -12 | nih.gov |
| Alkyl bromide + neutral Cu(I) complex | - | 13.0 | -12 | nih.gov |
| Alkyl chloride + neutral Cu(I) complex | - | 15.2 | -13 | nih.gov |
Table of Thermodynamic Data for Lewis Adduct Formation
| Reaction | Solvent | ΔH (kcal/mol) | ΔS (cal mol⁻¹ K⁻¹) | Reference |
| Lutidine + B(C₆F₅)₃ ⇌ Lutidine-B(C₆F₅)₃ adduct | Bromobenzene | -17.9 | -49.2 | rsc.org |
Transition State Analysis and Reaction Coordinate Mapping
The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Analyzing its structure and energy is fundamental to understanding reaction kinetics and mechanisms. Reaction coordinate mapping provides a visual representation of the energy profile of a reaction, identifying intermediates, transition states, and the energy barriers that must be overcome.
Computational Modeling of Transition States
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction mechanisms at the molecular level. acs.org These methods allow for the calculation of the geometries and energies of transition states, which are often too transient to be observed experimentally.
For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), DFT calculations can elucidate the step-by-step mechanism. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established from studies on analogous systems. For instance, investigations on other halogenated pyridines demonstrate that DFT methods like B3LYP with basis sets such as 6-31G* can effectively model transition states for key mechanistic steps like oxidative addition and reductive elimination.
A typical computational workflow involves:
Geometry Optimization: The structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure is performed using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software). This locates the first-order saddle point on the potential energy surface corresponding to the transition state.
Frequency Calculation: Vibrational frequency calculations are performed to verify the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located transition state is the correct one for the reaction of interest. researchgate.net
These calculations provide critical data, including activation energies (the energy difference between the reactants and the transition state) and reaction enthalpies. This data can be used to predict reaction feasibility, compare competing pathways, and explain observed regioselectivity or stereoselectivity. For example, in the Suzuki-Miyaura reaction of a related compound, 3,4,5-tribromo-2,6-dimethylpyridine, mechanistic analysis suggested that an O-chelation effect in the transition state could influence selectivity. beilstein-journals.org
Table 1: Representative Theoretical Data from DFT Analysis of a Generic Suzuki-Miyaura Reaction Step This table is illustrative and represents the type of data generated from computational studies on related bromo-pyridines.
| Reaction Step | Method/Basis Set | Calculated Activation Energy (ΔE‡) [kcal/mol] | Key Structural Feature of Transition State |
| Oxidative Addition | DFT (B3LYP/6-31G) | 15-20 | Elongated C-Br bond; Pd-C and Pd-Br bond formation |
| Transmetalation | DFT (B3LYP/6-31G) | 10-15 | Bridging ligand between Pd and Boron centers |
| Reductive Elimination | DFT (B3LYP/6-31G*) | 5-10 | Formation of new C-C bond; Pd(0) regeneration |
Experimental Verification of Proposed Mechanisms
Computational predictions must be validated by experimental evidence. A variety of techniques are used to probe reaction mechanisms, identify intermediates, and support or refute proposed pathways.
Kinetic Studies: Monitoring the reaction rate as a function of reactant and catalyst concentrations can provide powerful insights into the rate-determining step of a catalytic cycle. For reactions of this compound, this could be achieved using techniques like in-situ NMR or GC-MS to track the disappearance of starting material and the appearance of the product over time. Kinetic studies on the Suzuki-Miyaura reaction of other aryl halides have been crucial in distinguishing between different proposed catalytic cycles, such as the "boronate pathway" versus the "oxo-palladium pathway". rsc.org
Characterization of Intermediates: While transition states are fleeting, reaction intermediates can sometimes be observed or trapped. Low-temperature NMR spectroscopy can be used to detect and characterize thermally unstable intermediates in a catalytic cycle. In some cases, intermediates can be isolated via chromatography. Their definitive structures are often determined using X-ray crystallography, which provides unambiguous proof of their atomic connectivity. beilstein-journals.org Studies on the reactions of 3,4,5-tribromo-2,6-dimethylpyridine successfully used NMR spectroscopy and X-ray crystallography to characterize various mono-, di-, and tri-substituted pyridine derivatives, which helped in deducing the order of substitution. beilstein-journals.org
Isotope Labeling Studies: The use of isotopically labeled reagents (e.g., using deuterium) is a classic method for elucidating reaction mechanisms. By tracking the position of the isotope in the final product, specific bond-forming or bond-breaking steps can be inferred. For instance, deuterium (B1214612) labeling experiments have been used to clarify the mechanism of hydroboration reactions. rsc.org
Table 2: Experimental Techniques for Mechanistic Verification
| Experimental Technique | Purpose | Information Gained | Example from Related Systems |
| In-situ NMR Spectroscopy | Reaction monitoring, kinetic analysis | Reaction rates, identification of intermediates, determination of product ratios. | Time-dependent ¹H NMR analysis was used to study the kinetics of atropisomer interconversion in products derived from 3,4,5-tribromo-2,6-dimethylpyridine. beilstein-journals.org |
| X-ray Crystallography | Definitive structure determination | Precise bond lengths and angles of stable intermediates or final products, confirming stereochemistry. | The structure of atropisomeric derivatives of 2,6-dimethylpyridine (B142122) was confirmed by single-crystal X-ray analysis. beilstein-journals.org |
| Mass Spectrometry (MS) | Identification of products and intermediates | Molecular weight confirmation of species in the reaction mixture. | GC-MS analysis was used to identify products in the optimization of Suzuki-Miyaura reactions for substituted trimethylpyridines. beilstein-journals.org |
| Isotope Labeling | Tracing atomic pathways | Elucidation of bond formation/cleavage and hydrogen transfer steps. | Deuterium labeling experiments helped clarify the stereochemistry of migratory insertion in hydroboration reactions. rsc.org |
By combining the predictive power of computational modeling with rigorous experimental verification, a comprehensive picture of the reaction pathways for this compound can be developed. This detailed mechanistic understanding is essential for optimizing reaction conditions and designing new synthetic applications for this versatile chemical building block.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Structures
The inherent reactivity of the carbon-bromine bond, especially in metal-catalyzed cross-coupling reactions, positions 3-bromo-2,6-dimethylpyridine as a key intermediate for élaborating more complex heterocyclic systems. It provides a robust scaffold upon which intricate molecular designs can be assembled.
This compound is an excellent substrate for creating polysubstituted pyridines through various cross-coupling reactions. The bromine atom can be readily substituted with a wide range of organic groups using methodologies like Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions facilitate the formation of new carbon-carbon bonds, allowing for the introduction of aryl, alkyl, and alkynyl substituents onto the pyridine (B92270) ring.
For instance, the Suzuki-Miyaura coupling reaction is a powerful tool for this purpose. While direct examples for the 3-bromo isomer are specific to proprietary research, extensive studies on related bromopyridines demonstrate the principle. The reactivity of a bromo-substituent on a pyridine ring is well-established, often showing higher reactivity than chloro or fluorosulfate (B1228806) groups, which allows for selective, stepwise functionalization in polyhalogenated systems. nih.govresearchgate.net A study on the homocoupling of the isomeric 4-bromo-2,6-dimethylpyridine (B109321) using a nickel catalyst illustrates the formation of 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354), a key polysubstituted pyridine structure. mdpi.com This highlights the utility of bromo-dimethylpyridines in constructing extended, multi-ring systems. mdpi.com
Table 1: Representative Cross-Coupling Reaction for Bipyridine Synthesis
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Et₄NI, Zn powder | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | High | mdpi.com |
Furthermore, derivatives of 2,6-dimethylpyridine (B142122) are crucial in synthesizing pyridine-fused macrocyclic systems. nih.gov In these syntheses, the methyl groups are often the point of functionalization. For example, the methyl groups of 2,6-dimethylpyridine derivatives can be brominated to form bis(bromomethyl)pyridines. nih.gov These reactive intermediates can then undergo cyclization reactions with appropriate linkers to create complex, fused heterocyclic structures, demonstrating the versatility of the dimethylpyridine scaffold in building elaborate molecular frameworks. nih.gov
The 2,6-dimethylpyridine unit, accessible from precursors like this compound, is a valuable component in the construction of macrocycles and has applications in supramolecular chemistry. These large, ring-based molecules are central to host-guest chemistry and molecular recognition. beilstein-journals.org
A notable example involves the synthesis of 12-membered tetra-aza macrocyclic pyridinophanes. nih.gov In this research, the isomeric 4-bromo-2,6-dimethyl lutidine was used as a starting material. The bromo group was first converted to a cyano group via a Negishi coupling. nih.gov Subsequently, the methyl groups were brominated and then cyclized with a protected diethylenetriamine (B155796) to form the macrocycle. nih.gov This multi-step synthesis underscores how a bromo-dimethylpyridine can be elaborated into a complex macrocyclic host molecule.
The rigidity of the pyridine ring combined with the conformational influence of the methyl groups makes this scaffold ideal for pre-organizing the binding sites within a macrocycle. The synthesis of such pyridinophanes expands the library of host molecules capable of specific guest recognition, which is a cornerstone of supramolecular chemistry. nih.gov
Table 2: Synthesis of a Pyridinophane Precursor from a Bromo-Lutidine
| Starting Material | Key Transformation Steps | Intermediate Product | Application | Reference |
| 4-Bromo-2,6-dimethyl lutidine | 1. Negishi coupling (cyanation) 2. Bromination of methyl groups | 2,6-bis(bromomethyl)-4-cyanopyridine | Precursor for 12-membered tetra-aza macrocycles | nih.gov |
Precursor for Advanced Materials
The chemical properties of this compound also make it a promising precursor for the synthesis of advanced functional materials. Its derivatives have been explored for applications ranging from polymer science to organic electronics.
While direct polymerization of this compound is not commonly reported, its derivatives are key precursors for monomers used in polymer science. The ability to undergo coupling reactions allows for the synthesis of larger, repeating units. For example, the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine to form 2,2',6,6'-tetramethyl-4,4'-bipyridine produces a molecule that is a fundamental building block for viologens and metallopolymers. mdpi.com
These bipyridine units can be incorporated into polymer backbones, leading to materials with interesting electrochemical and photophysical properties. The functionalization of the bromine atom or the methyl groups can be used to introduce polymerizable functionalities, such as vinyl or acetylene (B1199291) groups, transforming the simple pyridine derivative into a tailored monomer for specific polymerization techniques like ring-opening metathesis polymerization (ROMP) or Sonogashira polymerization.
Derivatives of this compound have shown potential in the development of materials for organic electronics and optoelectronics. These materials are sought after for applications in transistors, LEDs, and solar cells.
Research has shown that pyridinium (B92312) salts derived from bromopyridines can be used to form semiconducting materials. For example, iodoantimonate(III) complexes incorporating a 3-bromo-1-ethylpyridinium (B1184449) cation exhibit semiconducting characteristics with narrow band gaps, making them of interest for electronic applications. researchgate.net
Furthermore, the 2,6-dimethylpyridine N-oxide framework, which can be synthesized from the parent pyridine, is an effective ligand for lanthanide ions. researchgate.net A complex of 3-bromo-2,6-dimethyl-4-nitropyridine (B15231408) N-oxide has been synthesized, and related ligands form complexes with europium(III) and terbium(III) that exhibit characteristic luminescence. researchgate.net This ligand-to-metal energy transfer is a critical property for developing emissive materials used in organic light-emitting diodes (OLEDs) and other optical devices. researchgate.net The electrochemical properties of viologen derivatives synthesized from 4-bromo-2,6-dimethylpyridine have also been investigated, indicating their relevance in electrochromic devices and redox-active materials. mdpi.com
Table 3: Applications of this compound Derivatives in Materials Science
| Derivative/Complex | Material Property | Potential Application | Reference |
| 3-Bromo-1-ethylpyridinium iodoantimonate(III) | Semiconducting (Band gap ~2.19 eV) | Optoelectronics | researchgate.net |
| Lanthanide complexes with lutidine N-oxide ligands | Luminescence (Ligand-to-metal energy transfer) | Emissive materials (e.g., OLEDs) | researchgate.net |
| Viologens from 4-bromo-2,6-dimethylpyridine | Electrochemical activity | Electrochromic devices, Redox-active materials | mdpi.com |
Coordination Chemistry and Ligand Design Incorporating the 3 Bromo 2,6 Dimethylpyridine Moiety
Design and Synthesis of Ligands Derived from 3-Bromo-2,6-dimethylpyridine
The strategic placement of a bromine atom at the 3-position, flanked by two methyl groups, offers a handle for synthetic modification while the nitrogen atom remains available for metal coordination. The synthesis of ligands from this compound primarily involves reactions that replace the bromine atom to introduce new donor groups, thereby creating diverse ligand architectures.
Monodentate and Polydentate Ligand Architectures
While this compound itself can act as a simple monodentate ligand, its true value lies in its role as a precursor to more complex ligand systems. The bromine atom is amenable to substitution, allowing for the introduction of other functionalities. For instance, the Grignard reagent of this compound can be prepared by reacting it with magnesium, which then allows for nucleophilic attack on various electrophiles google.com.pg.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for creating C-C bonds at the 3-position. This enables the linkage of the pyridine (B92270) core to other aromatic or aliphatic groups, potentially containing additional donor atoms, to form bidentate or polydentate ligands. A notable transformation of this compound is its oxidation to pyridine-2,6-dicarboxylic acid using reagents like potassium permanganate (B83412) googleapis.combloomtechz.com. This dicarboxylic acid is a well-known and potent chelating agent, forming stable complexes with a wide range of metal ions .
Chiral Ligand Derivatives
The synthesis of chiral ligands from this compound is an area of potential development. The introduction of chirality can be achieved by coupling the pyridine scaffold with chiral moieties. Although specific examples starting directly from this compound are not extensively documented in the literature, related studies on more heavily brominated pyridines demonstrate the feasibility of creating atropisomeric biaryl systems, which are a class of chiral ligands smolecule.com. These syntheses typically employ Suzuki-Miyaura cross-coupling with ortho-substituted phenylboronic acids smolecule.com.
Complexation with Transition Metals
Ligands derived from this compound are designed to coordinate with various transition metals, with the resulting complexes being investigated for their structural properties and potential applications.
Structural Characterization of Metal Complexes
Detailed structural characterization, particularly through single-crystal X-ray diffraction, is crucial for understanding the coordination environment of the metal center. For lanthanide complexes, this compound has been used as a precursor to synthesize responsive shift probes for magnetic resonance imaging (MRI) dur.ac.uk. However, specific crystallographic data for transition metal complexes bearing ligands directly derived from this compound are not widely available in published literature. Analogous structures using other substituted pyridines, such as 3,5-dimethylpyridine, show well-defined coordination geometries like tetrahedral and octahedral complexes with cobalt(II) halides researchgate.net.
Catalytic Applications of Metal-Ligand Complexes
A key driver for designing new ligands is the development of novel and efficient catalysts. The electronic and steric properties of ligands play a critical role in determining the activity and selectivity of a metal catalyst.
One specific application that utilizes this compound involves a C(sp³)–H alkenylation reaction. In this system, a cationic alkylhafnium complex acts as the catalyst for the stereoselective synthesis of trisubstituted alkenes from the reaction of 2,6-dimethylpyridines with internal alkynes researchgate.netacs.orgacs.org. When the asymmetrical this compound was used as a substrate, a single, selectively alkenylated product was formed acs.orgacs.org. The catalytically active cationic hafnium species were characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy researchgate.netacs.orgacs.org.
The table below summarizes the key findings of this catalytic reaction.
| Catalyst System | Substrates | Product Type | Selectivity | Research Finding |
| Cationic Hafnium Complex | This compound, Internal Alkyne | Trisubstituted Alkene | High | The reaction proceeds via C(sp³)–H activation of a methyl group on the pyridine ring, leading to a single isomer of the alkenylated product. acs.orgacs.org |
This application highlights the potential for using derivatives of this compound in sophisticated catalytic transformations that involve C-H bond activation.
Asymmetric Catalysis
The rigid and sterically defined backbone of 2,6-disubstituted pyridines makes them ideal platforms for the construction of chiral ligands for asymmetric catalysis. While this compound itself is achiral, it serves as a key intermediate in the synthesis of more complex, chiral molecules that can act as ligands. The bromo-substituent can be replaced or used as a directing group to introduce chiral auxiliaries.
Atropisomeric biaryls that include a pyridine ring have demonstrated significant promise in asymmetric catalysis. beilstein-journals.org The restricted rotation around the C-C single bond in these molecules creates a stable chiral axis. The synthesis of such compounds often relies on cross-coupling reactions where a halogenated pyridine, such as a derivative of this compound, is a key precursor. These atropisomeric pyridine-containing ligands can then be coordinated to transition metals to create catalysts for enantioselective transformations.
A prominent class of chiral ligands derived from the 2,6-disubstituted pyridine core are pyridine-2,6-bis(oxazoline) or "pybox" ligands. researchgate.net The synthesis of these N,N,N-tridentate ligands involves the cyclization of enantiomerically pure amino alcohols with a pyridine-2,6-dicarbonyl derivative. researchgate.net By starting with a functionalized pyridine like this compound, one can envision a synthetic route where the bromine atom is first converted into a carboxylic acid or related functional group, which is then used to build the chiral oxazoline (B21484) moieties. The resulting ligands possess a C2-symmetric chiral environment around the metal center, which is crucial for inducing high enantioselectivity in reactions such as epoxidations and aldol (B89426) reactions. researchgate.netresearchgate.net
Cross-Coupling Catalysis Enhancement
The this compound moiety is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex arylpyridine structures. beilstein-journals.org The presence of the bromine atom provides a specific reaction site for oxidative addition to the palladium catalyst. The methyl groups at the 2- and 6-positions play a crucial role in modulating the electronic properties and steric environment of the pyridine ring, which can influence the efficiency and selectivity of the coupling process.
Research into the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines has provided insights into optimizing Suzuki-Miyaura reaction conditions for related scaffolds. beilstein-journals.org In a model reaction coupling a dibrominated trimethylpyridine with phenylboronic acid, various palladium sources, ligands, and bases were screened to maximize the yield of the diarylated product while minimizing side products. The study found that using Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands like S-Phos and X-Phos in the presence of K₃PO₄ as a base gave nearly quantitative conversion to the desired product. beilstein-journals.org These optimized conditions are broadly applicable to other brominated pyridine systems.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with Phenylboronic Acid This table is illustrative of catalyst system optimization for brominated dimethylpyridine analogues.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield of Diarylpyridine (%) |
| Pd(OAc)₂ (4) | PPh₃ (16) | K₂CO₃ | Toluene | 24 | 25 |
| Pd(OAc)₂ (4) | dppf (8) | K₂CO₃ | Toluene | 24 | 48 |
| Pd(OAc)₂ (4) | S-Phos (8) | K₃PO₄ | Toluene | 1 | 96 |
| Pd(OAc)₂ (4) | X-Phos (8) | K₃PO₄ | Toluene | 1 | 95 |
| Data sourced from a study on a structurally related trimethylpyridine derivative. beilstein-journals.org |
Furthermore, studies on polyhalogenated 2,6-dimethylpyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), have revealed significant regio- and atropselective outcomes in Suzuki-Miyaura reactions. beilstein-journals.orgnih.gov When reacting with ortho-substituted phenylboronic acids, the substitution pattern proceeds in a specific order, allowing for the controlled synthesis of mono-, di-, and tri-substituted products. beilstein-journals.orgnih.gov This selectivity is attributed to the differing steric and electronic environments of the bromine atoms, demonstrating how the substitution pattern on the 2,6-dimethylpyridine (B142122) core can be used to enhance fine control over complex cross-coupling transformations. beilstein-journals.org
Role in Other Organic Transformations
Beyond cross-coupling, this compound serves as a versatile substrate in other advanced organic transformations. One notable example is the C(sp³)–H alkenylation of the methyl groups, catalyzed by cationic hafnium complexes. acs.org This reaction allows for the direct functionalization of the otherwise unreactive C-H bonds of the methyl substituents.
In a study using dibenzylhafnium complexes activated by a boron co-catalyst, this compound was successfully coupled with internal alkynes like 3-hexyne (B1328910) and 4-octyne. acs.org The reaction proceeded with high stereoselectivity to yield the corresponding trisubstituted alkene products. The hafnium catalyst, supported by a tridentate ligand, was found to be highly active for this transformation. This method provides a novel route to functionalized pyridines by activating the alkyl side chains rather than the aromatic ring itself. acs.org
Table 2: Hafnium-Catalyzed C(sp³)–H Alkenylation of this compound
| Substrate | Alkyne | Catalyst System | Product | Yield (%) |
| This compound | 3-Hexyne | 3c + [Ph₃C][B(C₆F₅)₄] | (E)-3-bromo-2-(but-2-en-2-yl)-6-methylpyridine | 45 |
| This compound | 4-Octyne | 3c + [Ph₃C][B(C₆F₅)₄] | (E)-3-bromo-2-(pent-3-en-3-yl)-6-methylpyridine | 40 |
| Catalyst 3c is a dibenzylhafnium complex with a pyridine-containing tridentate ligand. acs.org |
Additionally, the this compound scaffold is susceptible to nucleophilic substitution reactions, such as amination. Studies on various brominated pyridines have shown that they can react with reagents like potassium amide in liquid ammonia. researchgate.net These reactions often proceed through a didehydropyridine (pyridyne) intermediate, leading to the formation of aminopyridine derivatives. The substitution pattern of the methyl groups influences the regioselectivity of the amination, making this compound a useful substrate for investigating reaction mechanisms and synthesizing substituted aminopyridines. researchgate.net
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Bromo-2,6-dimethylpyridine, providing insights into the proton and carbon frameworks of the molecule.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl groups. The two methyl groups at positions 2 and 6 are chemically equivalent and thus appear as a single sharp peak. The protons on the pyridine (B92270) ring, due to their distinct electronic environments, exhibit characteristic chemical shifts and coupling patterns.
Aromatic Protons: The protons at positions 4 and 5 of the pyridine ring are coupled to each other, resulting in a pair of doublets.
Methyl Protons: The six protons of the two methyl groups at positions 2 and 6 are equivalent and appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.30 - 7.50 | d |
| H-5 | 7.00 - 7.20 | d |
| CH₃ (2,6) | 2.40 - 2.60 | s |
Note: Predicted values are based on typical ranges for similar substituted pyridines and may vary based on solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift influenced by the surrounding atoms. researchgate.net
The pyridine ring carbons exhibit resonances in the aromatic region, with the carbon atom bonded to the bromine atom (C-3) showing a characteristic downfield shift. The carbons bearing the methyl groups (C-2 and C-6) are also readily identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 155 - 160 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 |
| CH₃ (2,6) | 20 - 25 |
Note: Predicted values are based on typical ranges for substituted pyridines and may vary based on solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-4 and H-5 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C-4/H-4 and C-5/H-5 pairs, as well as the methyl carbons and their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). For instance, correlations would be expected between the methyl protons and the C-2 and C-6 carbons, as well as the C-3 carbon.
Variable temperature NMR studies could be utilized to investigate dynamic processes, such as restricted rotation of substituents, although significant dynamic behavior is not anticipated for this compound under standard conditions. ipb.pt
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the pyridine ring and the methyl groups.
Key expected vibrational modes include:
C-H stretching: Vibrations of the C-H bonds in the aromatic ring and the methyl groups.
C=C and C=N stretching: Vibrations associated with the pyridine ring.
C-Br stretching: The vibration of the carbon-bromine bond, which typically appears in the lower frequency region of the spectrum.
CH₃ bending: Bending vibrations of the methyl groups.
Table 3: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| C=C and C=N Ring Stretching | 1400 - 1600 |
| CH₃ Bending | 1375 - 1450 |
| C-Br Stretch | 500 - 650 |
Research on related compounds, such as lanthanide complexes with 3-bromo-4-methoxy-2,6-lutidine N-oxide, has utilized FTIR to analyze the coordination of the lutidine N-oxide group. researchgate.net Similarly, studies on other substituted pyridines use FTIR to confirm the presence of various functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₇H₈BrN), the theoretical monoisotopic mass is 184.98401 Da. uni.lu Experimental HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺. In a study of the closely related isomer, 3-bromo-2,4-dimethylpyridine, the [M+H]⁺ ion was observed at m/z 185.9917, which aligns closely with its required mass of 185.9913, showcasing the accuracy of the technique. nih.gov
Predicted m/z values for various adducts of this compound are used to aid in the identification of the compound in complex mixtures. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts Data sourced from PubChem. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 185.99129 |
| [M+Na]⁺ | 207.97323 |
| [M+NH₄]⁺ | 203.01783 |
| [M-H]⁻ | 183.97673 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to separate this compound from reaction mixtures and assess its purity. ambeed.combroadinstitute.org
In synthetic chemistry, GC-MS is particularly valuable for monitoring the progress of reactions and identifying byproducts. For instance, in the synthesis of diarylpyridines via Suzuki-Miyaura cross-coupling reactions, GC-MS analysis is used to identify mono-arylated and bromo-arylpyridine intermediates and byproducts in complex reaction mixtures. beilstein-journals.org The technique allows for the quantification of substrate conversion and product formation by comparing the peak areas in the chromatogram. beilstein-journals.org Similarly, in studies involving the synthesis of complex heterocyclic structures, GC-MS is employed to analyze reaction products, with typical instrument parameters including a capillary column, electron ionization at 70 eV, and a programmed temperature gradient to ensure the separation of components. rsc.org While specific retention times are dependent on the exact method parameters (e.g., column type, temperature program, and carrier gas flow rate), these techniques are standard for the analysis of pyridine derivatives. academie-sciences.fr
LC-MS is also a critical tool, especially for compounds that may not be volatile enough for GC analysis or for monitoring reactions in the liquid phase. It is frequently listed as an available analytical technique by commercial suppliers for quality control of this compound. ambeed.com The purity of related compounds is often determined by LC-MS analysis, providing confidence in the material used for subsequent reactions or studies. broadinstitute.org
X-ray Diffraction (XRD)
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.
Single-crystal X-ray diffraction (SC-XRD) analysis provides unambiguous proof of a molecule's connectivity and stereochemistry, along with precise bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice.
While a specific crystal structure determination for this compound has not been found in the surveyed literature, the technique has been applied to numerous closely related compounds. For example, the crystal structures of 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide and its bromo-analogue were determined to be isomorphic, crystallizing in the monoclinic space group P2₁/c. researchgate.net Similarly, the structures of 3-bromo-5-hydroxy-2,6-dimethyl-pyridine and cobalt(II) halide complexes of 2,6-dimethylpyridine (B142122) have been elucidated, providing valuable data on molecular conformation and packing. researchgate.netresearchgate.net
If a single crystal of this compound were analyzed, the resulting data would provide the precise coordinates of each atom in the unit cell, confirming the substitution pattern and revealing details about the planarity of the pyridine ring and the orientation of the methyl and bromo substituents.
Table 2: Illustrative Crystallographic Data from a Related Compound (3-bromo-2,6-dimethyl-4-nitropyridine N-oxide) This table is for illustrative purposes to show the type of data obtained from SC-XRD. Data sourced from a study on a related compound. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.981(1) |
| b (Å) | 9.817(2) |
| c (Å) | 11.515(1) |
| β (°) | 106.54(1) |
| Volume (ų) | 865.0(2) |
| Z (formula units/cell) | 4 |
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is a key technique for identifying the crystalline phase of a material and can be used for quality control to ensure batch-to-batch consistency. The resulting diffraction pattern is a fingerprint of the compound's crystal structure.
While no specific powder pattern for this compound is available in the reviewed literature, this technique is widely used for the characterization of related materials. For instance, PXRD has been used to determine the cell dimensions of various dimethylpyridine complexes of cobalt(II) halides. researchgate.net For a novel crystalline material, the powder pattern is essential for identifying it and distinguishing it from other polymorphic forms or impurities.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorbed light provide valuable information about the molecule's electronic structure, including the nature of its chromophores and the influence of various substituents.
In the context of this compound, the pyridine ring acts as the primary chromophore—the part of the molecule responsible for absorbing light. The electronic spectrum of pyridine and its derivatives is characterized by two main types of transitions: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.
π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. In pyridine, these transitions are analogous to those seen in benzene (B151609) but are modified by the presence of the nitrogen heteroatom.
n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from one of the nitrogen atom's non-bonding lone pair orbitals to a π* antibonding orbital of the pyridine ring. These transitions are characteristic of heteroaromatic systems containing nitrogen.
The positions and intensities of these absorption bands are sensitive to the presence of substituents on the pyridine ring. The methyl (-CH₃) groups and the bromine (-Br) atom in this compound act as auxochromes, which are groups that modify the light-absorbing properties of the chromophore.
Research Findings
Detailed experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature. However, the spectrum can be reliably predicted by analyzing the spectrum of the parent compound, 2,6-dimethylpyridine (also known as 2,6-lutidine), and considering the electronic effects of the bromine substituent.
Parent Compound: 2,6-Dimethylpyridine (2,6-Lutidine)
The UV-Vis spectrum of 2,6-dimethylpyridine in methanol (B129727) shows a maximum absorption (λmax) corresponding to the π→π* transition. nih.gov The two methyl groups, being electron-donating, cause a slight bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine.
Interactive Data Table: UV-Vis Spectral Data for 2,6-Dimethylpyridine
| Compound | Solvent | λmax (nm) | log ε | Transition | Reference |
|---|---|---|---|---|---|
| 2,6-Dimethylpyridine | Methanol | 267 | 3.64 | π→π* | nih.gov |
Effect of the Bromine Substituent
The introduction of a bromine atom at the 3-position of the pyridine ring is expected to further influence the electronic spectrum. Halogen substituents on aromatic rings generally exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance or mesomeric effect (+M) due to their lone pairs of electrons.
In the case of bromine, the resonance effect involves the delocalization of its p-orbital lone pair electrons into the π-system of the pyridine ring (p-π conjugation). This effect typically outweighs the inductive effect in determining the position of the π→π* absorption band. This p-π conjugation raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π→π* transition. researchgate.net
Consequently, the bromine atom acts as an auxochrome that causes a bathochromic shift (red shift) of the primary absorption band to a longer wavelength compared to 2,6-dimethylpyridine. researchgate.net An increase in the molar absorptivity (hyperchromic effect) is also often observed. researchgate.net The n→π* transition, being sensitive to inductive effects, may experience a hypsochromic shift (blue shift), although this band is often weak and can be obscured by the much stronger π→π* band, especially in polar solvents. asianpubs.org
Therefore, the UV-Vis spectrum of this compound is predicted to show an intense π→π* absorption band at a wavelength longer than 267 nm.
Computational and Theoretical Studies in Support of Research
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.
Before predicting reactivity or spectroscopic properties, a crucial first step is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-Bromo-2,6-dimethylpyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry by minimizing the energy of the system. researchgate.net
The optimized geometry reveals key structural parameters. The pyridine (B92270) ring is expected to be largely planar, with specific bond lengths and angles influenced by the substituents. Studies on substituted pyridines show that both electron-donating groups (like the methyl groups) and electron-withdrawing groups (like the bromine atom) systematically alter the C-C and C-N bond lengths and the internal angles of the ring compared to unsubstituted pyridine. researchgate.net The C-Br bond length and the C-N bond lengths adjacent to the methyl groups would be key parameters to compare with experimental data if available from crystallographic studies.
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy, shape, and localization of these orbitals indicate where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may have significant contributions from the C-Br antibonding orbital, indicating its susceptibility to nucleophilic attack at the carbon atom bonded to the bromine. chemrxiv.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights regions of negative potential (electron-rich, prone to electrophilic attack), typically around the nitrogen atom, and positive potential (electron-poor, prone to nucleophilic attack), which would be expected near the hydrogen atoms and potentially modulated by the bromine substituent. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. It can quantify the charge on each atom, revealing the electron-donating effect of the methyl groups and the electron-withdrawing nature of the bromine atom, and how these effects are distributed across the pyridine ring. researchgate.net
Table 1: Representative Theoretical Data from DFT Calculations for Substituted Pyridines
| Property | Description | Typical Computational Method | Relevance to this compound |
| Optimized Geometry | Bond lengths (Å) and bond angles (°) at the minimum energy state. | DFT (e.g., B3LYP/6-31G*) | Provides the foundational 3D structure for all other calculations. |
| HOMO-LUMO Gap | The energy difference (eV) between the highest occupied and lowest unoccupied molecular orbitals. | TD-DFT | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | NBO/Mulliken Population Analysis | Quantifies the electronic influence of the bromo and methyl substituents. |
| Dipole Moment | A measure of the overall polarity of the molecule (in Debye). | DFT | Reflects the asymmetry of the charge distribution. |
This table is illustrative, based on typical computational studies of similar molecules. Actual values would require specific calculations for this compound.
DFT calculations are instrumental in predicting the reactivity of this compound, particularly in synthetically important reactions like palladium-catalyzed cross-coupling. The C-Br bond is the most likely site for such reactions.
Quantitative structure-reactivity models often use DFT-derived descriptors to predict reaction rates and selectivity. rsc.org For instance, the activation energy for the oxidative addition of an aryl halide to a palladium(0) complex, a key step in many cross-coupling cycles, can be modeled. researchgate.net Descriptors such as the energy of the LUMO, the electrostatic potential at the carbon and nitrogen atoms (ESP), and steric parameters can be correlated with experimentally determined reaction rates. chemrxiv.orgrsc.org For this compound, these models would predict the facility of the C-Br bond cleavage and how its reactivity compares to other halogenated pyridines, guiding the choice of reaction conditions. The electronic properties of the pyridine nitrogen and the steric hindrance from the adjacent methyl group are expected to be key factors influencing the reaction's success. rsc.org
DFT provides a powerful means to simulate and help interpret experimental spectra.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) or Gauge-Including Projector-Augmented Wave (GIPAW) methods are commonly used within a DFT framework to calculate the NMR shielding tensors for each nucleus. rsc.org These can be converted into chemical shifts (¹H and ¹³C) that are often in excellent agreement with experimental data, aiding in the definitive assignment of peaks in the recorded spectra. nih.gov For this compound, this would confirm the assignments for the two distinct methyl groups and the two aromatic protons.
Vibrational Spectra (IR and Raman): Calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C-H stretching, ring breathing, or C-Br stretching. This is invaluable for confirming the compound's structure and understanding its vibrational characteristics.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netgaussian.com The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength for each electronic transition (e.g., π → π* transitions), which can be directly compared to experimental measurements.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational dynamics and intermolecular interactions of this compound.
While the pyridine ring itself is rigid, this compound has conformational flexibility due to the rotation of the two methyl groups around their respective C-C bonds. While this rotation is typically fast at room temperature, MD simulations can explore the potential energy surface associated with these rotations. Such studies can identify the most stable (lowest energy) conformations and calculate the energy barriers for rotation. acs.org This information can be relevant for understanding how the molecule might orient itself when interacting with other molecules or surfaces.
If this compound is being investigated for potential biological activity, MD simulations and molecular docking are essential tools for studying its interaction with a target receptor, such as an enzyme or protein. mdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com A scoring function is used to estimate the binding affinity, which helps to rank potential candidate molecules. For this compound, docking studies could identify plausible binding poses within the active site of a target protein and highlight key interactions (e.g., hydrogen bonds, hydrophobic interactions, or halogen bonds) between the ligand and amino acid residues. researchgate.net
MD Simulations of the Ligand-Receptor Complex: Following docking, an MD simulation of the entire ligand-receptor complex, often embedded in a simulated aqueous environment, can be performed. These simulations, which can span from nanoseconds to microseconds, assess the stability of the predicted binding pose over time. mdpi.com They can reveal how the ligand and receptor mutually adjust their conformations and provide a more dynamic and realistic picture of the binding event, leading to more accurate estimates of binding free energy.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems
Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a class of multi-scale computational tools essential for modeling the behavior of a specific molecule within a large, complex environment, such as a protein active site or a solvated system. nih.gov This hybrid approach is particularly valuable for studying compounds like this compound in biologically relevant contexts. The core principle of QM/MM involves partitioning the system into two regions: a smaller, critical area where chemical events like bond-breaking or charge transfer occur, which is treated with high-accuracy quantum mechanics (QM), and the larger surrounding environment (e.g., the bulk of a protein and solvent), which is described by the computationally less expensive methods of molecular mechanics (MM). nih.govnsf.gov
While extensive QM/MM studies focused specifically on this compound are not widely present in published literature, the application of this methodology can be clearly understood from research on analogous halopyridine systems. nih.gov These studies provide a robust framework for how QM/MM can elucidate the interaction mechanisms, reactivity, and binding energetics of this compound.
A hypothetical QM/MM study of this compound interacting with a target protein, for instance, would involve a precise setup. The QM region would typically include the this compound molecule and the side chains of key amino acids in the protein's active site that are believed to interact directly with it. mpg.de The remainder of the protein and the surrounding water molecules would constitute the MM region. The boundary between these two regions is critical and is carefully managed using techniques like the link atom approach, where a hydrogen or pseudo-atom is used to saturate the dangling valency of the QM region where a covalent bond has been cut. nih.govnih.gov
The power of this method lies in its ability to model dynamic processes. For example, in a study on the inactivation of an enzyme by 4-halopyridines, QM/MM simulations were used to map the reaction pathway for the formation of a covalent bond between the pyridine derivative and an active-site cysteine residue. nih.gov The QM calculations, often performed using Density Functional Theory (DFT) with a functional like B3LYP, provide a detailed description of the changing electronic structure during the reaction. nih.govresearchgate.net Simultaneously, the MM force field, such as AMBER, accounts for the conformational dynamics and electrostatic influence of the entire protein environment on the reaction. nih.gov This dual treatment allows for the calculation of free energy profiles and reaction barriers, offering insights into how the protein environment enhances the reactivity of the compound compared to its state in solution. nih.govacs.org
The data generated from such a study provides a level of detail that is inaccessible to purely QM or MM methods alone. It can reveal specific hydrogen bonding patterns, the polarization of the C-Br bond upon binding, and the precise energetic contributions of various residues to the stabilization of the transition state. mpg.de
Table 1: Illustrative QM/MM Partitioning and Research Goals for this compound in a Protein Active Site (Based on Analogous Halopyridine Studies)
| Parameter | Description | Rationale |
| Primary Subsystem (QM) | This compound; side chain of a reactive residue (e.g., Cysteine, Serine); any key stabilizing residues. | This region requires a high-level quantum mechanical description to accurately model electronic effects, charge distribution, and the formation or breaking of covalent bonds during a reaction. nih.gov |
| Secondary Subsystem (MM) | Remainder of the protein atoms; all solvent (water) molecules; counter-ions. | The environment's influence is primarily steric and electrostatic. A classical force field (e.g., AMBER, CHARMM) is computationally efficient for these larger-scale interactions. nih.govacs.org |
| QM/MM Boundary | Covalent bond between the alpha and beta carbons of the amino acid residues at the edge of the active site. Treated with a link-atom or hybrid orbital approach. nih.gov | Ensures a stable and chemically reasonable connection between the QM and MM regions, preventing artificial electronic effects at the frontier. nih.gov |
| Typical QM Method | Density Functional Theory (DFT), e.g., B3LYP/6-31G(d). | Provides a good balance of accuracy and computational cost for describing the electronic structure and energetics of the reactive QM region. nih.gov |
| Primary Research Goals | - Elucidate the binding mode and orientation.- Calculate the binding free energy.- Map the potential energy surface for a covalent reaction.- Identify key protein-ligand interactions. | To understand the molecular basis of the compound's activity or inhibition, predict its affinity for a target, and explain the mechanism by which it functions at an atomic level. nih.govmpg.de |
Future Research Directions and Emerging Trends
Sustainable Synthesis of 3-Bromo-2,6-dimethylpyridine
The development of environmentally friendly and efficient methods for synthesizing pyridine (B92270) derivatives is a key focus of green chemistry. rsc.orgnih.govacs.orgtandfonline.com Traditional bromination methods often involve harsh reagents and produce significant waste. google.comsci-hub.se Future research is geared towards creating more sustainable pathways to this compound.
Key areas of investigation include:
Catalytic Bromination: Exploring the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving cost-effectiveness. tandfonline.com Zeolite-based catalysts, for instance, have shown promise in the green synthesis of other substituted pyridines. tandfonline.com
Alternative Brominating Agents: Investigating the use of less hazardous brominating agents to replace molecular bromine. google.comsci-hub.se This includes exploring solid bromine carriers and other bromo-organic compounds that offer better handling and reduced environmental impact. sci-hub.se
Solvent-Free or Green Solvent Systems: Developing synthetic protocols that operate under solvent-free conditions or utilize environmentally benign solvents like water or ethanol. nih.govtandfonline.com Microwave-assisted synthesis is also being explored as a tool to reduce reaction times and energy consumption. nih.govacs.org
| Synthesis Approach | Key Features | Potential Advantages |
| Catalytic Bromination | Use of recoverable and reusable catalysts (e.g., zeolites). tandfonline.com | Reduced waste, lower cost, improved process efficiency. tandfonline.com |
| Alternative Brominating Agents | Employment of safer bromine sources (e.g., solid bromine carriers). sci-hub.se | Enhanced safety, reduced environmental toxicity. google.comsci-hub.se |
| Green Solvent Systems | Reactions in water, ethanol, or solvent-free conditions. nih.govtandfonline.com | Minimized environmental pollution, alignment with green chemistry principles. rsc.orgnih.govacs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govacs.org | Shorter reaction times, increased product yields, energy efficiency. nih.govacs.org |
Novel Catalytic Applications
The pyridine nitrogen and the bromo-substituent in this compound make it a candidate for use as a ligand in catalysis. The steric hindrance provided by the two methyl groups can influence the selectivity and activity of metal catalysts.
Emerging research in this area includes:
Ligand Development for Cross-Coupling Reactions: Designing and synthesizing novel ligands derived from this compound for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. numberanalytics.combeilstein-journals.org The electronic and steric properties of the pyridine ring can be fine-tuned to enhance catalytic performance.
Asymmetric Catalysis: Exploring the use of chiral derivatives of this compound as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. numberanalytics.com
Photocatalysis and Electrocatalysis: Investigating the role of this compound and its derivatives in photocatalytic and electrocatalytic systems. numberanalytics.comrsc.org These methods can offer mild reaction conditions and high selectivity for various organic transformations. numberanalytics.comrsc.org For example, 2,6-lutidine, a related compound, is used as a base in photocatalytic reactions. rsc.org
Development of Advanced Materials
The unique electronic and structural features of the this compound core can be exploited to create novel materials with specific optical, electronic, or thermal properties.
Future prospects in materials science include:
Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives into the design of new organic materials for use in OLEDs. The pyridine moiety can influence the charge transport and luminescent properties of the material.
Sensors: Developing chemosensors based on this compound for the detection of metal ions or other analytes. The pyridine nitrogen can act as a binding site, and the bromo-substituent allows for further functionalization to enhance selectivity and sensitivity.
Metal-Organic Frameworks (MOFs): Utilizing this compound as a building block for the synthesis of new MOFs. These materials have potential applications in gas storage, separation, and catalysis. The bromo-substituent offers a handle for post-synthetic modification of the MOF structure.
Integration with Flow Chemistry and Automation
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering advantages in terms of efficiency, safety, and scalability. numberanalytics.commdpi.comresearchgate.netresearchgate.netresearchgate.netsyrris.jpbeilstein-journals.org
The application of these technologies to the synthesis and functionalization of this compound is a growing area of interest:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives. mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org This can lead to improved reaction control, higher yields, and safer handling of hazardous reagents. mdpi.comresearchgate.net
Automated Reaction Optimization: Employing automated systems to rapidly screen reaction conditions (e.g., catalysts, solvents, temperature) for the functionalization of this compound, accelerating the discovery of new synthetic methods. researchgate.net
High-Throughput Synthesis of Libraries: Utilizing automated platforms for the parallel synthesis of libraries of this compound derivatives for applications in drug discovery and materials science. researchgate.netwhiterose.ac.uk
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives. mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org | Enhanced safety, improved reaction control, scalability. numberanalytics.commdpi.comresearchgate.net |
| Automation | Rapid optimization of reaction conditions and high-throughput synthesis. researchgate.netwhiterose.ac.uk | Accelerated discovery, increased efficiency. researchgate.net |
Expanding Scope of C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.govacs.orgchalmers.senih.gov Research into the C-H functionalization of the 2,6-lutidine core is an active area.
Future research directions include:
Regioselective C-H Activation: Developing new catalytic systems for the regioselective functionalization of the C-H bonds of the pyridine ring and the methyl groups of this compound. acs.org This would provide direct access to a wider range of substituted derivatives.
Late-Stage Functionalization: Applying C-H functionalization methods for the late-stage modification of complex molecules containing the this compound scaffold. nih.gov This is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. nih.gov
Photoredox-Catalyzed C-H Functionalization: Exploring the use of visible-light photoredox catalysis to enable novel C-H functionalization reactions of 2,6-lutidine derivatives under mild conditions. nih.gov
In Silico Design of New Derivatives
Computational chemistry and molecular modeling are increasingly used to predict the properties and reactivity of molecules, guiding the design of new compounds with desired characteristics. auctoresonline.orgtandfonline.comnih.govmdpi.comnih.govnih.gov
The application of in silico methods to this compound can accelerate research in several ways:
Predicting Reactivity and Selectivity: Using computational models, such as Density Functional Theory (DFT), to predict the reactivity of different positions on the this compound ring in various reactions, aiding in the design of selective synthetic strategies. nih.gov
Designing Novel Catalysts and Materials: Computationally designing new ligands and materials based on the this compound scaffold and predicting their properties before undertaking experimental synthesis. mdpi.com
Virtual Screening for Biological Activity: Employing molecular docking and other computational techniques to screen virtual libraries of this compound derivatives for potential biological activity, identifying promising candidates for further investigation. tandfonline.comnih.govnih.gov
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Predicting reactivity and reaction mechanisms. nih.gov | Rational design of selective synthetic routes. |
| Molecular Modeling | Designing new ligands and materials with specific properties. mdpi.com | Accelerated discovery of functional molecules. |
| Virtual Screening | Identifying potential drug candidates from virtual libraries. tandfonline.comnih.govnih.gov | More efficient drug discovery process. auctoresonline.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
